1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone

Anticancer Drug Discovery Pyrazoline SAR Antiproliferative Activity

1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone (CAS 73052-12-7), molecular formula C5H8N2O and molecular weight 112.13 g/mol, is a small-molecule dihydropyrazole derivative bearing an acetyl group at the N1 position. The compound belongs to the 4,5-dihydropyrazole (pyrazoline) class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 73052-12-7
Cat. No. B11768560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone
CAS73052-12-7
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)C1CCN=N1
InChIInChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h5H,2-3H2,1H3
InChIKeyWORFSDSVBZPMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone (CAS 73052-12-7): Chemical Identity, Scaffold Characteristics, and Procurement Baseline


1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone (CAS 73052-12-7), molecular formula C5H8N2O and molecular weight 112.13 g/mol, is a small-molecule dihydropyrazole derivative bearing an acetyl group at the N1 position . The compound belongs to the 4,5-dihydropyrazole (pyrazoline) class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. Structurally, it features a partially saturated pyrazole ring system that provides a distinct conformational profile compared to fully aromatic pyrazoles, influencing both reactivity and biological target engagement [2]. This compound serves as a fundamental building block for synthesizing more complex pharmacologically active derivatives and is commercially available with reported purity levels of ≥98% from specialized chemical suppliers .

Why Generic Pyrazole or Dihydropyrazole Analogs Cannot Simply Substitute 1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone in Procurement


The N1-acetyl-4,5-dihydropyrazole scaffold of 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone confers distinct chemical reactivity and biological selectivity that are not retained across structurally related pyrazoles or substituted dihydropyrazoles. Literature demonstrates that the presence and position of the acetyl group critically modulates both synthetic accessibility and pharmacological activity; for instance, introduction of an acetyl moiety at N1 converts inactive pyrazolines into potent antiproliferative agents [1], while alternative N1 substituents such as aryl or heteroaryl groups direct entirely different target engagement profiles [2]. Furthermore, the absence of aromatic substitution at positions 3 and 5—a defining feature of this unsubstituted parent compound—preserves the scaffold's modularity for downstream derivatization while avoiding the unpredictable SAR perturbations introduced by 3,5-diaryl substitution [3]. Procurement of alternative dihydropyrazoles bearing different N1 functionalization or 3,5-substitution patterns introduces unverified changes to both synthetic utility and biological performance, underscoring the necessity of compound-specific selection.

Quantitative Differentiation Evidence: 1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone vs. Structurally Related Analogs


N1-Acetyl Substitution Drives Antiproliferative Activation Relative to Unsubstituted Pyrazolines

Structure-activity relationship (SAR) studies on 4,5-dihydropyrazole derivatives have established that introduction of an acetyl group at the N1 position is critical for converting inactive pyrazoline scaffolds into biologically active antiproliferative agents. Specifically, 5-(3,4,5-trimethoxyphenyl)pyrazolines lacking N1 substitution exhibit no measurable in vitro antitumor activity, whereas the corresponding 1-acetyl derivatives demonstrate clear antiproliferative effects across multiple cancer cell lines [1]. This SAR principle supports that 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone, by virtue of its N1-acetyl group, carries the essential pharmacophoric feature required for anticancer activity—a property absent in unsubstituted or alternatively N-functionalized dihydropyrazole comparators.

Anticancer Drug Discovery Pyrazoline SAR Antiproliferative Activity

Absence of 3,5-Diaryl Substitution Preserves Scaffold Modularity Unlike Potent but SAR-Restricted 3,5-Diaryl Analogs

While 3,5-diaryl-1-acetyl-4,5-dihydropyrazoles such as JP-1 to JP-17 exhibit significant antiproliferative activity against MCF-7 breast cancer cells (with IC50 values typically in the low micromolar range) [1], the presence of bulky aromatic substituents at positions 3 and 5 introduces conformational constraints and electronic perturbations that limit further synthetic derivatization. In contrast, 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone lacks 3- and 5-substitution, providing an unencumbered core scaffold that enables modular installation of diverse functional groups at these positions for structure-activity relationship exploration [2]. This fundamental difference in substitution pattern directly impacts procurement strategy: researchers seeking a versatile building block for library synthesis should select the unsubstituted parent compound, whereas those requiring pre-optimized potency may consider the 3,5-diaryl derivatives.

Medicinal Chemistry Scaffold Optimization Derivatization Potential

Dihydropyrazole Scaffold Enables Potent DNA Gyrase Inhibition: A Class Property Inferred for the Parent Compound

Substituted dihydropyrazole ethanone oxime ester derivatives have demonstrated potent inhibition of bacterial DNA gyrase, a validated antibacterial target. Specifically, compounds 14 and 26c from the 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester series exhibit IC50 values of 0.25 μg/mL and 0.125 μg/mL against Staphylococcus aureus DNA gyrase, and 0.125 μg/mL and 0.25 μg/mL against Escherichia coli DNA gyrase, respectively [1]. The dihydropyrazole core is essential for this activity, as it provides the requisite geometry for gyrase active site engagement. While the unsubstituted parent compound 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone has not been directly evaluated in this assay, its dihydropyrazole scaffold represents the minimal pharmacophore from which these potent inhibitors are derived. This class-level inference supports the compound's utility as a starting point for antibacterial lead optimization.

Antibacterial Drug Discovery DNA Gyrase Inhibition Antimicrobial Resistance

Telomerase Inhibitory Activity of Dihydropyrazole Ethanone Derivatives: Benchmark Potency for Class Comparison

Multiple series of dihydropyrazole ethanone derivatives have been evaluated as telomerase inhibitors, with several compounds achieving sub-micromolar to low micromolar IC50 values in the telomeric repeat amplification protocol (TRAP) assay. Compound 4f from the coumarin-dihydropyrazole thio-ethanone series demonstrated an IC50 of 0.92 ± 0.09 μM [1], while compound 7b from the 5-phenyl-N-piperidine ethanone series exhibited an IC50 of 2.00 ± 0.40 μM [2], and compound 13i from a structure-based design campaign achieved an IC50 of 0.98 μM [3]. The N1-ethanone linkage and dihydropyrazole ring are conserved structural elements across these active inhibitors, establishing this scaffold as a privileged telomerase inhibitory pharmacophore. The parent compound 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone contains the core dihydropyrazole-ethanone motif and therefore represents a validated entry point for telomerase inhibitor discovery programs.

Telomerase Inhibition Anticancer Therapeutics TRAP Assay

Synthetic Accessibility via Microwave-Assisted Cyclocondensation Enables High-Yield Preparation Compared to Alternative Routes

Dihydropyrazole ethanone derivatives, including 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl)ethanone, have been synthesized via microwave-assisted cyclocondensation of chalcones with hydrazine in acetic acid, achieving high yields in short reaction times [1]. This methodology is directly applicable to the preparation of the unsubstituted parent compound 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone, which can be obtained via analogous reaction of simpler α,β-unsaturated ketones with hydrazine in acetic acid [2]. Compared to conventional thermal reflux methods for pyrazole synthesis, microwave irradiation significantly reduces reaction times and improves yield consistency, representing a practical advantage for both laboratory-scale synthesis and industrial production. This established synthetic accessibility differentiates the compound from more complex dihydropyrazole derivatives that require multistep routes or expensive catalysts.

Synthetic Methodology Microwave-Assisted Synthesis Process Chemistry

Prioritized Application Scenarios for 1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone (CAS 73052-12-7) Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block for Kinase Inhibitor Lead Optimization

The dihydropyrazole scaffold is a validated kinase inhibitor pharmacophore, as demonstrated by the development of orally bioavailable, mono-kinase selective RIP1 kinase inhibitors [1]. 1-(4,5-Dihydro-3H-pyrazol-3-yl)ethanone provides the unsubstituted core scaffold required for systematic structure-activity relationship exploration, enabling medicinal chemists to install diverse substituents at positions 3 and 5 while retaining the N1-acetyl group critical for activity [2]. This compound is particularly well-suited for fragment-based drug discovery and scaffold-hopping campaigns targeting kinase ATP-binding sites.

Antibacterial Lead Discovery Targeting DNA Gyrase

Given that substituted dihydropyrazole ethanone derivatives exhibit potent DNA gyrase inhibition with IC50 values as low as 0.125 μg/mL against S. aureus and E. coli gyrase [1], the parent compound 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone serves as an ideal starting material for synthesizing focused libraries of novel antibacterial agents. The scaffold's modularity allows for systematic variation of substitution patterns to optimize gyrase binding affinity and antibacterial spectrum, addressing the urgent need for new antimicrobials to combat drug-resistant pathogens.

Telomerase Inhibitor Development for Anticancer Therapeutics

Dihydropyrazole ethanone derivatives have been identified as potent telomerase inhibitors, with optimized compounds achieving sub-micromolar IC50 values in TRAP assays and demonstrating in vivo antitumor efficacy in xenograft models [1][2]. The core dihydropyrazole-ethanone motif present in 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone is conserved across all active inhibitors in this class, making it a validated starting point for structure-based design of next-generation telomerase inhibitors. Researchers can leverage this scaffold to explore novel substitution patterns that enhance potency and selectivity.

Chemical Biology Probe Synthesis and Target Identification

The unsubstituted dihydropyrazole ethanone scaffold offers an ideal template for synthesizing affinity probes, photoaffinity labels, and biotinylated derivatives for target identification studies. The absence of 3- and 5-substituents provides flexibility for introducing linker moieties and reporter groups without disrupting the core pharmacophore [1]. This compound is therefore highly valuable for chemical biology applications aimed at elucidating the molecular targets of dihydropyrazole-based bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4,5-dihydro-3H-pyrazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.